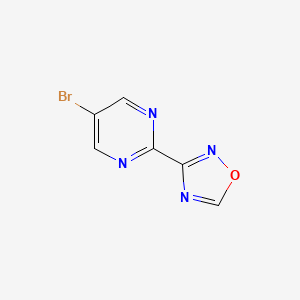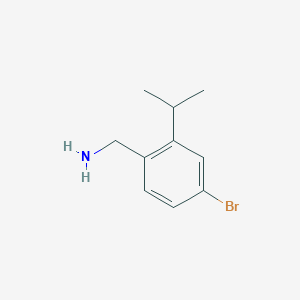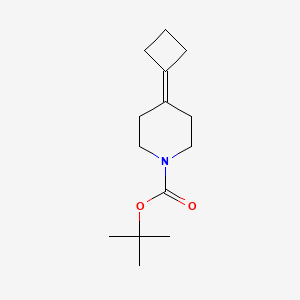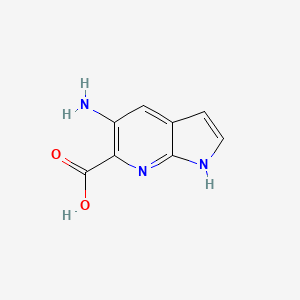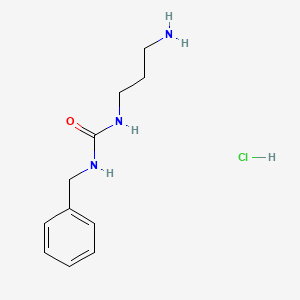![molecular formula C19H30N2 B1383609 11-Benzyl-2,11-Diazaspiro[6.7]Tetradecane CAS No. 1445951-65-4](/img/structure/B1383609.png)
11-Benzyl-2,11-Diazaspiro[6.7]Tetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“11-Benzyl-2,11-Diazaspiro[6.7]Tetradecane” is a chemical compound with the molecular formula C19H30N2 . It is listed in various chemical databases and supplier lists .
Molecular Structure Analysis
The molecular structure of “11-Benzyl-2,11-Diazaspiro[6.7]Tetradecane” can be represented by the SMILES notation:c1ccc(cc1)CN2CCCC3(CCCNC3)CCC2 . The InChI representation is InChI=1S/C19H30N2/c1-2-8-18(9-3-1)16-21-14-6-11-19(12-7-15-21)10-4-5-13-20-17-19/h1-3,8-9,20H,4-7,10-17H2 . Chemical Reactions Analysis
The specific chemical reactions involving “11-Benzyl-2,11-Diazaspiro[6.7]Tetradecane” are not provided in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “11-Benzyl-2,11-Diazaspiro[6.7]Tetradecane” are not fully detailed in the search results .Scientific Research Applications
Structural Studies and Computational Analysis
- The structural and spectroscopic characteristics of diazaspiro compounds, including those similar to 11-Benzyl-2,11-Diazaspiro[6.7]Tetradecane, have been extensively analyzed using techniques like UV-Vis, FT-IR, NMR spectroscopy, and X-ray diffraction. These studies provide valuable insights into the compound's molecular structure and interactions, offering a foundation for further applications in various fields (Lazić et al., 2017).
Synthesis and Chemical Properties
- Research has been conducted on the synthesis and application of diazaspiro compounds, showcasing their potential as building blocks in chemical reactions and drug design. This includes their use in arene amination reactions, leading to a variety of structural derivatives, highlighting the versatility of these compounds in synthetic chemistry (Burkhard & Carreira, 2008).
Therapeutic Potential and Drug Design
- Certain derivatives of diazaspiro compounds have been identified as potent antitubercular agents, showcasing strong in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains. This indicates the potential of these compounds in the development of new therapeutic agents (Wang et al., 2020).
Pharmacological and Biological Activities
- Research into the anticonvulsant profiles of diazaspiro derivatives has revealed significant potential, with certain compounds showing more potency than reference drugs. This highlights the therapeutic potential of diazaspiro compounds in the treatment of convulsive disorders (Aboul-Enein et al., 2014).
Photophysical Studies and Solvatochromic Analysis
- Diazaspiro compounds have been studied for their photophysical behavior, showing variations in fluorescence quantum yield based on solvent polarity. This indicates their potential in photophysical applications and as probes in studying solvent interactions (Aggarwal & Khurana, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
11-benzyl-2,11-diazaspiro[6.7]tetradecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2/c1-2-8-18(9-3-1)16-21-14-6-11-19(12-7-15-21)10-4-5-13-20-17-19/h1-3,8-9,20H,4-7,10-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARHGETYFWCUFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC2(C1)CCCN(CCC2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801225356 |
Source


|
| Record name | 2,11-Diazaspiro[6.7]tetradecane, 11-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801225356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Benzyl-2,11-Diazaspiro[6.7]Tetradecane | |
CAS RN |
1445951-65-4 |
Source


|
| Record name | 2,11-Diazaspiro[6.7]tetradecane, 11-(phenylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1445951-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,11-Diazaspiro[6.7]tetradecane, 11-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801225356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Bromophenyl)bicyclo[1.1.1]pentane](/img/structure/B1383526.png)
![6-Bromobenzo[d]isothiazol-3(2H)-one 1-oxide](/img/structure/B1383528.png)
![4-(Bicyclo[1.1.1]pentan-1-yl)aniline](/img/structure/B1383530.png)
